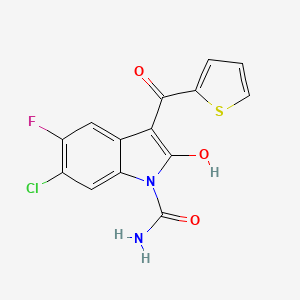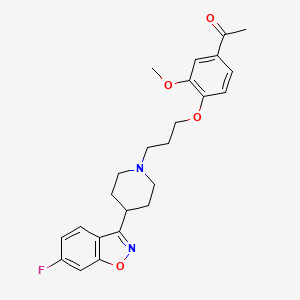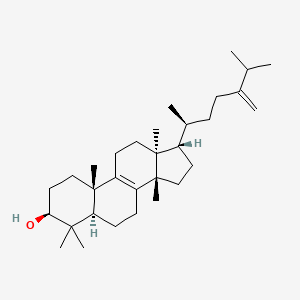
Euphorbol
描述
Euphorbol is a natural product found in organisms like Peroneutypa scoparia and Phaeosphaeria sowerbyi . Its molecular formula is C31H52O .
Synthesis Analysis
A study published in Nature reported the enantiospecific total synthesis of (+)-phorbol, a compound related to Euphorbol, in only 19 steps from the abundant monoterpene (+)-3-carene .
Molecular Structure Analysis
Euphorbol has a complex structure with seven undefined stereo centers . Its IUPAC name is 4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
Physical And Chemical Properties Analysis
Euphorbol has a molecular weight of 440.7 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 440.401816278 g/mol . It has a topological polar surface area of 20.2 Ų .
科学研究应用
-
Pharmacological Properties against Infectious Diseases
- Field : Pharmacology
- Application : Euphorbia neriifolia L. and its derived phytochemicals have shown considerable potential as antimicrobial agents against emerging infectious diseases, including bacterial, viral, fungal, and parasitic infections .
- Methods : The data were collected from electronic databases, including Google Scholar, PubMed, Semantic Scholar, ScienceDirect, and SpringerLink .
- Results : The results related to the antimicrobial actions of these plant extracts and their derived phytochemicals were carefully reviewed and summarized .
-
Traditional Uses of Euphorbia prostrata
- Field : Ethnopharmacology
- Application : Euphorbia prostrata has been traditionally used for diverse pathological conditions such as anti-hemorrhoidal, anti-inflammatory, analgesic, wound healing, antioxidant, antibacterial, leishmanicidal, antitumor activity, and so on .
- Methods : The phytochemical screening has revealed the presence of glycosides, phytosterols, flavonoids, polyphenols, tannins, and anthraquinones .
- Results : The uniqueness of such multifactorial compounds present in this species endorses it as the potent therapeutic or prophylactic choice for several fatal diseases .
-
Euphorbia-Derived Natural Products in Health Maintenance
- Field : Pharmacology
- Application : Euphorbia-derived natural products have potential usages in health maintenance . The chemical composition of essential oils from Euphorbia species revealed the presence of more than 80 phytochemicals, mainly oxygenated sesquiterpenes and sesquiterpenes hydrocarbons, while Euphorbia extracts contain secondary metabolites such as sesquiterpenes, diterpenes, sterols, flavonoids, and other polyphenols .
- Methods : The data were collected from electronic databases .
- Results : The results related to the biological activities of these plant extracts and their derived phytochemicals were carefully reviewed and summarized .
-
Euphorbia Honey in Traditional Medicine
- Field : Ethnopharmacology
- Application : Euphorbia honey, also known as Daghmous, is much appreciated owing to its medicinal properties . It has a high content of pollen grains originating from Euphorbia spurge (minimum of 25%) .
- Methods : The data were collected from various databases, focusing on recent and peer-reviewed research related to Euphorbia honey .
- Results : Euphorbia honey possesses a dark amber color, attributed to specific nectar sources, and chemical composition, and it’s very rich in essential components like carbohydrates, proteins, phenolic compounds, and volatile organic compounds (VOCs) . It exhibits strong antioxidant and cytotoxic properties, suggesting its potential utility in medicine, cosmetics, and the food industry .
-
Euphorbia Honey: Traditional Use, Quality Parameters, Authenticity, Adulteration, and Therapeutic Merits
- Field : Ethnopharmacology
- Application : Euphorbia honey, also known as Daghmous, is much appreciated owing to its medicinal properties . It has a high content of pollen grains originating from Euphorbia spurge (minimum of 25%) .
- Methods : The data were collected from various databases, focusing on recent and peer-reviewed research related to Euphorbia honey .
- Results : Euphorbia honey possesses a dark amber color, attributed to specific nectar sources, and chemical composition, and it’s very rich in essential components like carbohydrates, proteins, phenolic compounds, and volatile organic compounds (VOCs) . Euphorbia honey exhibits strong antioxidant and cytotoxic properties, suggesting its potential utility in medicine, cosmetics, and the food industry .
-
Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species
- Field : Ethnopharmacology
- Application : The plant species in this genus are widely used in traditional medicine for the treatment of diseases, ranging from respirational infections, body and skin irritations, digestion complaints, inflammatory infections, body pain, microbial illness, snake or scorpion bites, pregnancy, as well as sensory disorders .
- Methods : The data were collected from various databases .
- Results : Their successes have been attributed to the presence of diverse phytochemicals like polycyclic and macrocyclic diterpenes with various pharmacological properties . Other chemical constituents such as triterpenoids have also been reported to possess various pharmacological properties, thus supporting the traditional uses of the Euphorbia species .
安全和危害
属性
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-CKCUNPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Euphorbadienol | |
CAS RN |
566-14-3 | |
| Record name | Euphorbadienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



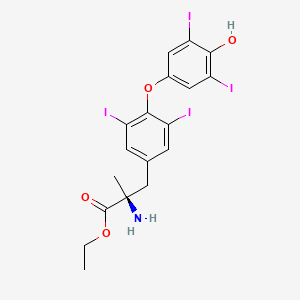
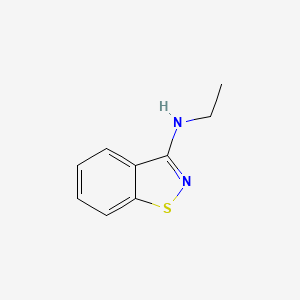
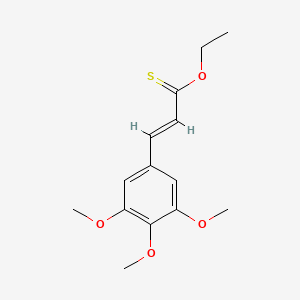
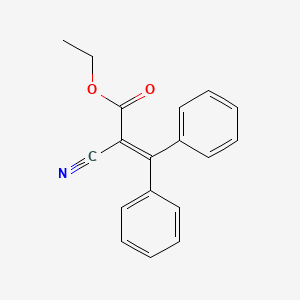
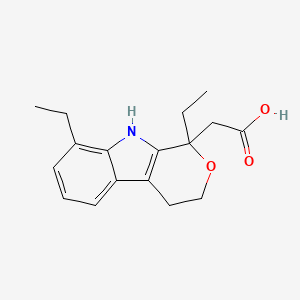
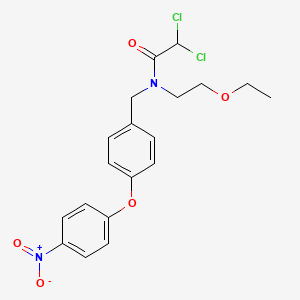
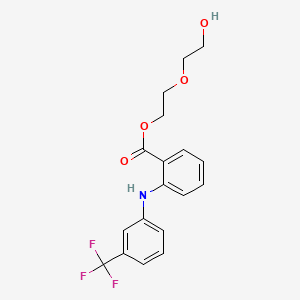
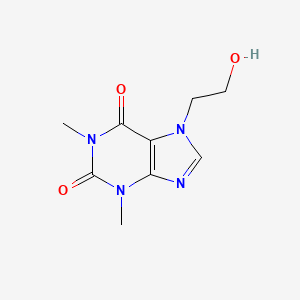
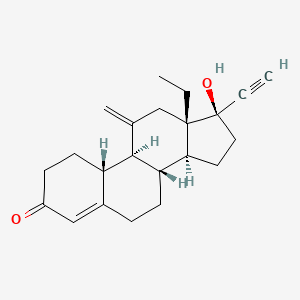
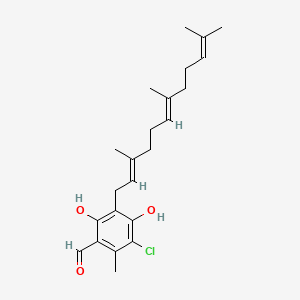
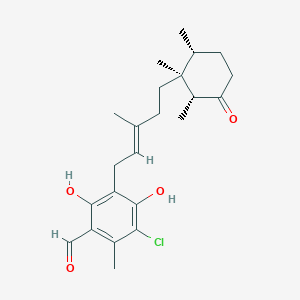
![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)
